molecular formula C9H14N2 B8483581 2-Amino-5-butylpyridine

2-Amino-5-butylpyridine

Cat. No.: B8483581
M. Wt: 150.22 g/mol
InChI Key: HMENCODZBOKPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-butylpyridine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-butylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-2-3-4-8-5-6-9(10)11-7-8/h5-7H,2-4H2,1H3,(H2,10,11)

InChI Key

HMENCODZBOKPIA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Fusaric acid (2 g), diphenylphosphoryl azide (2.4 mL) and triethylamine (1.6 mL) in t-butanol (70 mL) were refluxed overnight. The contents were concentrated in vacuo and treated with 25% aqueous HBr (20 mL) for 24 hours. After neutralizing with 50% NaOH, contents were extracted with CH2Cl2, dried (MgSO4) and concentrated in vacuo to give 2-amino-5-(n-butyl)pyridine as an oil (1.1 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzyl (5-n-butyl-2-pyridyl)carbamate (6.5 g. 22.86 mmoles) and 10% palladium on carbon (2.7 g.) in ethanol (400 ml.) was shaken at room temperature for 2 hours in an atmosphere of hydrogen at an initial pressure of 3.52 kg./cm.2The mixture was filtered and the filtrate reduced to dryness to leave 2-amino-5-n-butylpyridine (3.42 g., 99.7%), m.p. 30°-33° (lit. m.p. 35°-36° in Helv. Chim. Acta, 39, 505 (1956).
Name
benzyl (5-n-butyl-2-pyridyl)carbamate
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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